3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine
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Overview
Description
3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine is a heterocyclic compound that features a naphthothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine typically involves the reaction of naphthothiazole derivatives with allyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The allyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted naphthothiazole derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in targeting tubulin polymerization.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Shares a similar allyl group but has a different core structure.
Imidazole derivatives: Contain a five-membered ring with two nitrogen atoms, offering different chemical properties and biological activities.
Uniqueness
3-(Prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-imine is unique due to its naphthothiazole core, which provides distinct electronic and steric properties that can be exploited in various applications, particularly in medicinal chemistry for targeting specific molecular pathways.
Properties
Molecular Formula |
C14H12N2S |
---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C14H12N2S/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15/h2-8,15H,1,9H2 |
InChI Key |
BDDUBKDRCCRXFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N |
Origin of Product |
United States |
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